trans-3-(Benzylamino-methyl)-cyclopentanol
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Overview
Description
trans-3-(Benzylamino-methyl)-cyclopentanol: is an organic compound that features a cyclopentane ring substituted with a benzylamino-methyl group and a hydroxyl group in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(Benzylamino-methyl)-cyclopentanol typically involves the following steps:
Formation of the cyclopentane ring: This can be achieved through various cyclization reactions, often starting from linear precursors.
Introduction of the benzylamino-methyl group: This step usually involves a nucleophilic substitution reaction where a benzylamine derivative reacts with a suitable electrophile on the cyclopentane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and catalysts to enhance yield and purity. The specific conditions would depend on the scale and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form various derivatives, such as the reduction of the hydroxyl group to a hydrogen atom.
Substitution: The benzylamino-methyl group can participate in substitution reactions, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, trans-3-(Benzylamino-methyl)-cyclopentanol can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. It can be used in the synthesis of pharmaceuticals that target specific biological pathways, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and specialty materials. Its reactivity and functional groups make it suitable for various applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism by which trans-3-(Benzylamino-methyl)-cyclopentanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific biological system being targeted.
Comparison with Similar Compounds
Similar Compounds
trans-3-(Aminomethyl)-cyclopentanol: Similar structure but lacks the benzyl group.
trans-3-(Benzylamino)-cyclopentanol: Similar structure but lacks the methyl group on the benzylamine.
cis-3-(Benzylamino-methyl)-cyclopentanol: Similar structure but with a cis configuration.
Uniqueness
trans-3-(Benzylamino-methyl)-cyclopentanol is unique due to its specific trans configuration and the presence of both a benzylamino-methyl group and a hydroxyl group
Properties
IUPAC Name |
(1S,3S)-3-[(benzylamino)methyl]cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-7-6-12(8-13)10-14-9-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2/t12-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXKWYDAOLGIHQ-STQMWFEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CNCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H]1CNCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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